

Application Notes and Protocols for Atto 390 Maleimide in FRET-Based Assays

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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Atto 390 maleimide** in Förster Resonance Energy Transfer (FRET)-based assays. This document includes detailed protocols for protein labeling and a specific application in studying protein conformational changes using Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET, along with the necessary data presentation and visualizations.

Introduction to Atto 390 Maleimide for FRET

Atto 390 is a fluorescent label with a coumarin-based structure, making it an excellent donor fluorophore for FRET applications in the blue region of the spectrum.^{[1][2]} Its key characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight.^{[1][2]} The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.^[3]

Advantages of Atto 390 in FRET-based Assays:

- **High Quantum Yield:** A high quantum yield of 90% ensures a bright donor signal, which is crucial for sensitive FRET measurements.
- **Large Stokes Shift:** The significant separation between its absorption and emission maxima minimizes spectral overlap and reduces background interference.

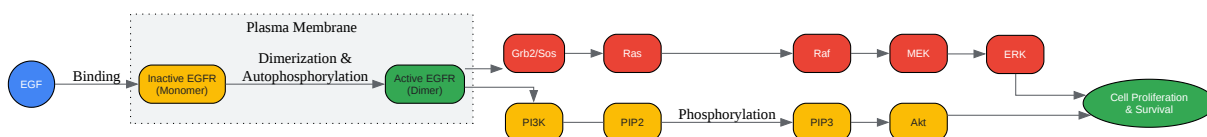
- **Photostability:** Atto 390 exhibits good resistance to photobleaching, allowing for longer observation times in imaging experiments.
- **Specific Labeling:** The maleimide group provides a straightforward and specific method for labeling proteins at cysteine residues.

Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Conformational Changes using FLIM-FRET

A notable application of Atto 390 in a FRET-based assay is the investigation of conformational changes in the Epidermal Growth Factor Receptor (EGFR) in living cells. In a study by Ziomkiewicz et al. (2013), Atto 390 was used as the FRET donor to probe the distance between the EGFR's N-terminus and the plasma membrane, providing insights into the receptor's activation mechanism.

Signaling Pathway: EGFR Activation

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces a conformational change, leading to receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the initiation of downstream signaling cascades, such as the MAPK and Akt pathways, which regulate cell proliferation, survival, and differentiation.



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EGFR Signaling Pathway

Quantitative Data

The following table summarizes the photophysical properties of Atto 390 and a suitable FRET acceptor, the lipid probe NR12S, as used in the EGFR study.

Parameter	Atto 390 (Donor)	NR12S (Acceptor)
Excitation Maximum (λ_{ex})	390 nm	554 nm (in DMSO)
Emission Maximum (λ_{em})	479 nm	627 nm (in DMSO)
Molar Extinction Coefficient (ϵ)	24,000 M ⁻¹ cm ⁻¹	Not specified
Fluorescence Quantum Yield (Φ)	0.90	0.55 (in DMSO)
Fluorescence Lifetime (τ)	5.0 ns	Not specified
Molecular Weight	466.55 g/mol (Maleimide)	695.96 g/mol
Förster Radius (R_0) for this pair	5.4 nm (calculated)	-

Experimental Protocols

Protocol 1: General Protein Labeling with Atto 390 Maleimide

This protocol describes the general procedure for labeling a protein with **Atto 390 maleimide** at cysteine residues.

Materials:

- **Atto 390 maleimide**
- Protein of interest (with at least one accessible cysteine residue)
- Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5
- Reducing agent (optional): DTT or TCEP
- Quenching reagent: L-cysteine or β -mercaptoethanol

- Purification column (e.g., Sephadex G-25)
- Anhydrous DMSO

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 50-100 μ M.
 - If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not need to be removed.
 - To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.
- Dye Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **Atto 390 maleimide** in anhydrous DMSO. Protect the solution from light.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **Atto 390 maleimide** stock solution to the protein solution while gently stirring.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
- Quenching:
 - Add a low molecular weight thiol (e.g., L-cysteine or β -mercaptoethanol) in excess to quench any unreacted maleimide.
- Purification:
 - Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

Protocol 2: FLIM-FRET Measurement of EGFR Conformational Change

This protocol is adapted from Ziomkiewicz et al. (2013) and describes the use of Atto 390 in a FLIM-FRET assay to study EGFR conformational changes.

Cell Culture and Labeling:

- Culture Chinese Hamster Ovary (CHO) cells stably expressing the modified EGFR construct (with an Acyl Carrier Protein tag) in appropriate media.
- Prior to imaging, label the extracellular tag of the EGFR with Atto 390-CoA using the enzyme AcpS. This involves incubating the cells with Atto 390-CoA and AcpS in a suitable buffer.
- Wash the cells to remove unreacted dye and enzyme.
- Label the plasma membrane with the FRET acceptor, NR12S, by incubating the cells with a solution of the lipid probe.

FLIM-FRET Imaging:

- Microscopy Setup:
 - Use a fluorescence lifetime imaging microscope equipped with a pulsed laser for donor excitation (e.g., a Ti:Sapphire laser tuned to ~780 nm for two-photon excitation of Atto 390, or a ~390 nm pulsed diode laser).
 - Use appropriate dichroic mirrors and emission filters to separate the donor fluorescence from the excitation light and any acceptor emission.
 - Detect the fluorescence using a sensitive detector, such as a photomultiplier tube (PMT) or a hybrid photodetector, connected to time-correlated single-photon counting (TCSPC) electronics.
- Image Acquisition:
 - Acquire fluorescence lifetime images of the cells before and after stimulation with EGF.

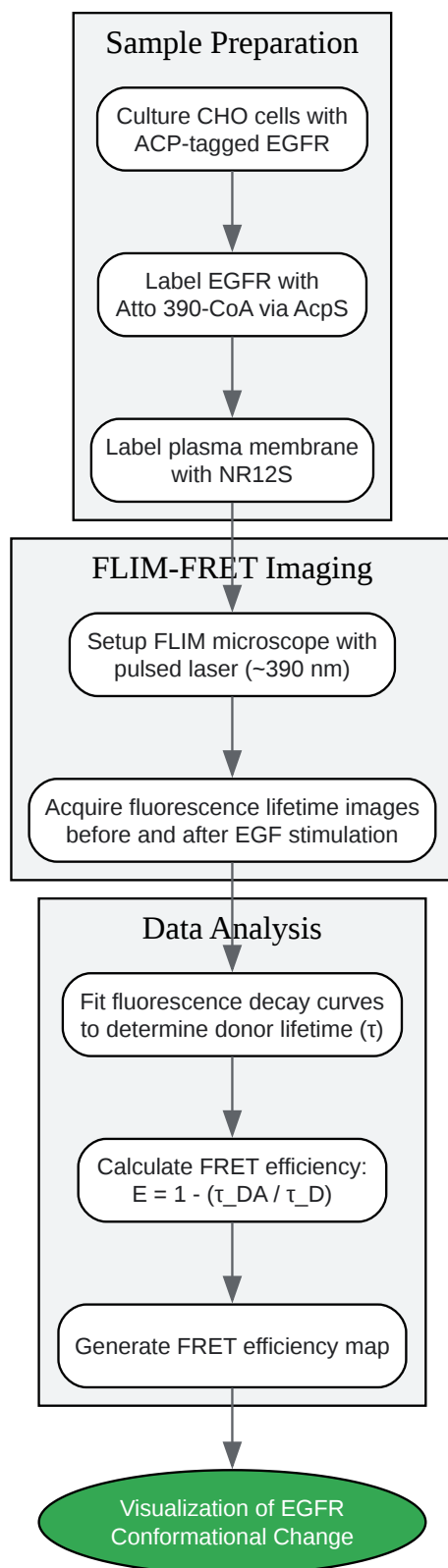
- For each pixel in the image, the TCSPC system records the arrival times of photons relative to the laser pulse, building up a fluorescence decay curve.

Data Analysis:

- Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to determine the fluorescence lifetime of the donor (Atto 390).
- In the presence of FRET, the donor's fluorescence lifetime will decrease.
- Calculate the FRET efficiency (E) for each pixel using the following equation:
 - $E = 1 - (\tau_{DA} / \tau_D)$
 - where τ_{DA} is the fluorescence lifetime of the donor in the presence of the acceptor, and τ_D is the fluorescence lifetime of the donor in the absence of the acceptor.
- Generate a FRET efficiency map of the cell to visualize the spatial distribution of EGFR conformational changes.

Visualizations

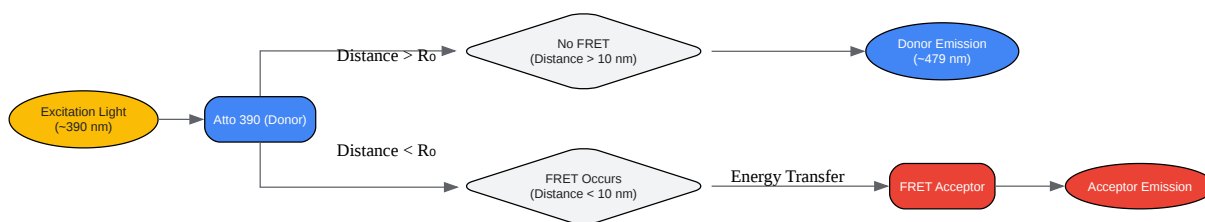
Experimental Workflow: FLIM-FRET Assay for EGFR



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FLIM-FRET Experimental Workflow

Logical Relationship: FRET Principle



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Principle of FRET

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References

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- 2. atto-tec.com [atto-tec.com]
- 3. The Effect of Local Dynamics of Atto 390-labelled Lysozyme on Fluorescence Anisotropy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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